molecular formula C7H11NO B12814855 (S)-1-(Pyrrolidin-2-yl)prop-2-en-1-one

(S)-1-(Pyrrolidin-2-yl)prop-2-en-1-one

Cat. No.: B12814855
M. Wt: 125.17 g/mol
InChI Key: QYYPYISHAUTXJE-LURJTMIESA-N
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Description

(S)-1-(Pyrrolidin-2-yl)prop-2-en-1-one is a chiral chemical building block of significant interest in medicinal and synthetic organic chemistry. Its structure incorporates both a pyrrolidine ring, a common feature in biologically active molecules, and an α,β-unsaturated ketone (enone) functionality . The pyrrolidine ring is a fundamental scaffold found in numerous natural alkaloids, pharmaceuticals, and the essential amino acid proline . The stereochemistry of the molecule, defined by the (S)-configuration, is often critical for its biological activity and interaction with specific enzyme targets. The primary research value of this compound lies in its potential as a versatile synthetic intermediate. The pyrrolidine ring can serve as a key structural element in the development of novel active compounds, while the reactive enone group is amenable to further chemical transformations, such as nucleophilic additions or cyclization reactions, enabling the construction of more complex molecular architectures . Pyrrolidine derivatives are extensively studied for their role in drug discovery and development. They are key structural components in a wide range of therapeutic agents, including inhibitors for enzymes like Bruton's tyrosine kinase (BTK) , angiotensin-converting enzyme (ACE) inhibitors such as Captopril , and various psychoactive drugs from the racetam class . The stereoselective synthesis of such pyrrolidine-containing precursors remains a central focus in organic chemistry to access potential treatments for conditions like cancer, viral infections, and central nervous system disorders . This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-[(2S)-pyrrolidin-2-yl]prop-2-en-1-one

InChI

InChI=1S/C7H11NO/c1-2-7(9)6-4-3-5-8-6/h2,6,8H,1,3-5H2/t6-/m0/s1

InChI Key

QYYPYISHAUTXJE-LURJTMIESA-N

Isomeric SMILES

C=CC(=O)[C@@H]1CCCN1

Canonical SMILES

C=CC(=O)C1CCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Pyrrolidin-2-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Attachment of the Propenone Moiety: The propenone moiety can be introduced through a condensation reaction between an aldehyde and a ketone in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Pyrrolidin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of saturated ketones.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Synthesis Techniques

The synthesis of (S)-1-(Pyrrolidin-2-yl)prop-2-en-1-one typically involves the following methods:

  • Cycloaddition Reactions : This compound is often synthesized through [3 + 2] cycloaddition reactions, which allow for the formation of complex structures with high stereoselectivity. For instance, studies have demonstrated the successful synthesis of spiro[indoline] derivatives using this compound as a key intermediate .
  • Functionalization : The compound can be further functionalized to create various analogs that exhibit enhanced biological activities. This includes modifications that improve selectivity for specific biological targets.

This compound has garnered attention for its pharmacological properties, particularly in the context of neuropharmacology.

Neurotransmitter Interaction

Research has shown that analogs of this compound exhibit significant interactions with neurotransmitter transporters. For example, certain derivatives have been identified as potent inhibitors of dopamine and norepinephrine transporters, demonstrating selectivity over serotonin transporters . This selectivity is crucial for developing treatments for conditions such as depression and attention deficit hyperactivity disorder (ADHD).

Case Studies

Several studies have evaluated the efficacy of this compound analogs in preclinical models:

  • Dopamine Transporter Inhibition : One study reported that a derivative of this compound showed a Ki value of 21.4 nM for dopamine transporter binding, which is significantly more potent than cocaine . This suggests potential therapeutic applications in treating substance use disorders.
  • Behavioral Pharmacology : Additional research highlighted that compounds derived from this compound could stimulate locomotor activity in animal models, indicating their potential role in modulating dopaminergic activity .

Applications in Medicinal Chemistry

The versatility of this compound extends to medicinal chemistry, where it serves as a scaffold for designing novel therapeutics.

Drug Development

The compound's ability to interact selectively with neurotransmitter systems makes it a valuable candidate for drug development targeting neurological disorders. Its derivatives can be optimized for improved pharmacokinetic properties and reduced side effects.

Summary Table of Applications

Application Area Details
Chemical Synthesis Utilized in cycloaddition reactions and functionalization to create complex structures .
Neuropharmacology Potent inhibitors of dopamine and norepinephrine transporters; selective over serotonin transporters .
Behavioral Studies Induces locomotor activity; potential applications in treating ADHD and substance use disorders .
Medicinal Chemistry Scaffold for designing new therapeutics targeting neurological conditions.

Mechanism of Action

The mechanism of action of (S)-1-(Pyrrolidin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Btk Inhibitors: Ibrutinib and Acalabrutinib

Key Structural Similarities and Differences :

  • Ibrutinib ((S)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one) shares the (S)-propenone motif but replaces pyrrolidine with a piperidine ring linked to a pyrazolopyrimidine core .
  • Acalabrutinib incorporates a dihydroimidazopyrazine scaffold and a pyrrolidine ring with a butynoyl group, altering solubility and selectivity .

Data Table 1: Comparison of Btk-Targeting Compounds

Compound Molecular Weight Core Scaffold Key Interactions Selectivity Profile
(S)-1-(Pyrrolidin-2-yl)propenone 139.17 Pyrrolidine-propenone Covalent (Cys481), H-bonds (Met477) Moderate (needs optimization)
Ibrutinib 440.51 Pyrazolopyrimidine-piperidine Covalent (Cys481), π-π (Lys430) High (but off-target issues)
Acalabrutinib 465.51 Dihydroimidazopyrazine Covalent (Cys481), optimized H-bond Improved selectivity

Pyrrolidine/Propenone Derivatives with Varied Substituents

Diastereomeric Mixtures :

  • A compound analogous to the target molecule, (±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (), exhibits diastereomerism due to a phthalazine substituent. This introduces steric hindrance, reducing crystallinity (mp 122–124°C) compared to the pure (S)-enantiomer .

Tautomerism Effects :

  • 1-(Pyridin-2-yl)propan-2-one () exists as keto-enol tautomers, unlike the rigid enone system in the target compound. This tautomerism impacts solubility and reactivity, limiting its use in covalent inhibition .

Substituent Impact on Metal Coordination :

  • 3-(4-Methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one () forms coordination complexes with Cu(II)/Ni(II), leveraging the enone’s chelating ability. The methoxy group enhances electron density, stabilizing metal binding—a property unexplored in the target compound .

Stereochemical and Conformational Considerations

  • The (S)-configuration in the target compound ensures optimal spatial alignment for covalent binding, as seen in Btk inhibitors . In contrast, diastereomeric mixtures (e.g., ’s 4-ethyl-pyrrolidin-2-one derivatives) show reduced bioactivity due to conformational mismatches .
  • Crystal structure analyses (via SHELXL, ) reveal that hydrogen-bonding patterns in pyrrolidine-propenone derivatives stabilize planar enone conformations, critical for Michael acceptor reactivity .

Biological Activity

(S)-1-(Pyrrolidin-2-yl)prop-2-en-1-one, also known as 5-(Prop-2-en-1-yl)pyrrolidin-2-one, is a compound that has gained attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and neuropharmacological activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a prop-2-en-1-one substituent. Its molecular formula is C8H13NC_8H_{13}N, and it exhibits unique structural characteristics that contribute to its biological activities.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of pyrrolidine derivatives, including this compound. Research indicates that this compound exhibits significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL
Candida albicans0.015 mg/mL

In vitro tests have shown that the compound effectively inhibits the growth of various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The observed MIC values suggest potent activity against these pathogens, indicating its potential as a therapeutic agent in treating infections.

Anticancer Activity

Research on the anticancer effects of this compound has revealed promising results. The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
MCF7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)10Cell cycle arrest
HeLa (Cervical Cancer)12Inhibition of proliferation

The compound's mechanism of action involves inducing apoptosis and cell cycle arrest in various cancer cell lines, demonstrating its potential as an anticancer agent.

Neuropharmacological Activity

The neuropharmacological properties of pyrrolidine derivatives have also been explored extensively. Studies indicate that this compound may exhibit effects on neurotransmitter systems, particularly those involving dopamine and serotonin.

Table 3: Neuropharmacological Effects of this compound

Receptor TargetBinding Affinity (nM)EffectReference
Dopamine D2 Receptor50Antidepressant-like activity
Serotonin 5HT Receptor30Mood enhancement
Norepinephrine Transporter45Increased norepinephrine levels

The compound shows significant binding affinity to various neurotransmitter receptors, suggesting its potential use in treating mood disorders and other neuropsychiatric conditions.

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a remarkable reduction in bacterial load in treated subjects compared to controls, highlighting the compound's potential for clinical application in infectious diseases.

Case Study 2: Cancer Treatment

In a preclinical trial involving breast cancer models, administration of this compound resulted in significant tumor shrinkage and improved survival rates. The study concluded that this compound could be a promising candidate for further development in cancer therapy.

Q & A

Q. What are the optimal synthetic routes for (S)-1-(Pyrrolidin-2-yl)prop-2-en-1-one, and how can enantiomeric purity be ensured?

The synthesis of α,β-unsaturated ketones like This compound often employs the Claisen-Schmidt condensation, involving a pyrrolidine-derived aldehyde and a ketone under basic catalysis (e.g., NaOH or KOH). To ensure enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can be used. Post-synthesis, enantiomeric excess (ee) should be verified via chiral HPLC or polarimetry. Single-crystal X-ray diffraction (XRD) is definitive for confirming stereochemistry, as demonstrated for analogous enones in structural studies .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • IR spectroscopy : Identifies carbonyl (C=O) stretching (~1650–1750 cm⁻¹) and conjugated alkene (C=C) vibrations (~1600 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms regiochemistry via alkene proton coupling (J ≈ 15–17 Hz for trans-enones) and assigns pyrrolidine ring protons .
  • High-resolution mass spectrometry (HR-MS) : Validates molecular formula and fragmentation patterns .
  • Single-crystal XRD : Resolves 3D structure, including stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

  • Frontier molecular orbitals (HOMO/LUMO) : Predict charge transfer behavior and reactive sites .
  • UV-Vis spectra : Compare theoretical λmax (via TD-DFT) with experimental data to validate electronic transitions .
  • Nonlinear optical (NLO) properties : Assess hyperpolarizability for photonic applications, as shown for similar chalcones .
    Discrepancies between experimental and computational data often arise from solvent effects or basis set limitations; hybrid implicit-explicit solvation models improve accuracy .

Q. What challenges arise in resolving hydrogen bonding patterns in the crystal lattice of this compound?

Hydrogen bonding networks in enones are influenced by steric and electronic factors. Graph set analysis (e.g., Etter’s rules) classifies motifs (e.g., chains, rings) and identifies dominant interactions. Challenges include:

  • Disorder in crystal packing : Mitigated by high-resolution data (≤ 0.8 Å) and SHELXL refinement with TWIN commands for twinned crystals .
  • Weak C–H···O interactions : Enhanced via Hirshfeld surface analysis to quantify contact contributions .

Q. How do stereochemical considerations influence the biological activity of this compound?

The (S)-configured pyrrolidine moiety may enhance binding to chiral biological targets (e.g., enzymes, receptors). Methodologies include:

  • Molecular docking : Screens enantiomer-specific interactions with protein active sites (e.g., using AutoDock Vina) .
  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC) or enzyme inhibition (e.g., urease) .
    Comparative studies with the (R)-enantiomer are critical to isolate stereochemical effects .

Q. How does SHELX software enhance structural refinement accuracy for this compound?

SHELXL improves refinement via:

  • Anisotropic displacement parameters : Models thermal motion for non-H atoms .
  • Hydrogen bond restraints : Fixes geometry during refinement of weak interactions .
  • Twinning correction : Resolves pseudo-merohedral twinning common in enantiopure crystals .
    Validation tools (e.g., PLATON) check for overfitting and omitted symmetry .

Q. Methodological Guidance

Q. How to resolve contradictions between experimental and computational UV-Vis data for this compound?

  • Solvent effects : Re-run TD-DFT with a polarizable continuum model (e.g., PCM for acetone) .
  • Vibrational coupling : Include Franck-Condon progression in simulations if vibronic fine structure is observed .
  • Experimental calibration : Use standardized concentrations and cuvette path lengths to minimize artifacts .

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